N-(1-(thiophene-2-carbonyl)indolin-6-yl)picolinamide
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Overview
Description
N-(1-(thiophene-2-carbonyl)indolin-6-yl)picolinamide is a complex organic compound that features a unique combination of indole, thiophene, and picolinamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophene-2-carbonyl)indolin-6-yl)picolinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through a cyclization reaction using azobisisobutyronitrile (AIBN), hypophosphorous acid, and triethylamine under reflux in 1-propanol.
Introduction of the Thiophene Group: The thiophene-2-carbonyl group can be introduced via a cyclization reaction involving α-thiocyanato ketones and potassium t-butoxide under microwave irradiation.
Coupling with Picolinamide: The final step involves coupling the indole-thiophene intermediate with picolinamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophene-2-carbonyl)indolin-6-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced indole or thiophene derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
N-(1-(thiophene-2-carbonyl)indolin-6-yl)picolinamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(1-(thiophene-2-carbonyl)indolin-6-yl)picolinamide involves its interaction with specific molecular targets. The indole and thiophene moieties can interact with enzymes or receptors, leading to modulation of biological pathways. For example, the compound may inhibit certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(thiophene-2-carbonyl)indolin-3-yl)picolinamide
- N-(1-(thiophene-2-carbonyl)indolin-5-yl)picolinamide
- N-(1-(thiophene-2-carbonyl)indolin-7-yl)picolinamide
Uniqueness
N-(1-(thiophene-2-carbonyl)indolin-6-yl)picolinamide is unique due to the specific positioning of the thiophene and picolinamide groups, which can influence its biological activity and chemical reactivity. This positional specificity can lead to differences in binding affinity and selectivity for biological targets compared to similar compounds .
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-18(15-4-1-2-9-20-15)21-14-7-6-13-8-10-22(16(13)12-14)19(24)17-5-3-11-25-17/h1-7,9,11-12H,8,10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMZOEDQNXXJOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=CC=N3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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